molecular formula C17H17ClN4O5S B2487532 N-(5-chloro-2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide CAS No. 1251674-43-7

N-(5-chloro-2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide

Cat. No.: B2487532
CAS No.: 1251674-43-7
M. Wt: 424.86
InChI Key: SSEBFTWPFGRUPB-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a heterocyclic compound featuring a pyridazino-thiazine core fused with a substituted phenylacetamide moiety. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting inflammation, oxidative stress, or microbial pathways .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O5S/c1-21-15(24)8-28-13-6-19-22(17(25)16(13)21)7-14(23)20-10-4-9(18)11(26-2)5-12(10)27-3/h4-6H,7-8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEBFTWPFGRUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with 5-chloro-2,4-dimethoxyphenyl isocyanate, which is then reacted with appropriate reagents to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,4-difluorophenyl)acetamide

  • Key Differences : Replaces the 5-chloro-2,4-dimethoxyphenyl group with a 2,4-difluorophenyl substituent and substitutes the 4-methyl group with a cyclopropyl ring.
  • Implications: The cyclopropyl group may enhance metabolic stability due to reduced oxidative susceptibility compared to methyl .

4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate)

  • Key Differences: Features a thiadiazole ring instead of the pyridazino-thiazine core and includes a benzyl substituent.
  • Implications :
    • The thiadiazole moiety increases aromaticity and may improve π-π stacking interactions in protein binding .
    • Chloroacetate esters introduce electrophilic reactivity, differing from the acetamide linkage in the target compound .

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Key Differences : Incorporates a nitrophenyl group (strong electron-withdrawing) and a pyrazole-thiazole hybrid scaffold.
  • Implications: The nitro group may enhance reactivity in redox-mediated biological processes, contrasting with the chloro-dimethoxy group’s steric and hydrophobic effects . The pyrazole-thiazole system could offer distinct hydrogen-bonding capabilities compared to the pyridazino-thiazine core .

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a complex chemical compound with potential therapeutic applications. Its structure includes a chloro-substituted phenyl group and a pyridazino-thiazin moiety, which may contribute to its biological activity. This article reviews the compound's biological properties based on available research findings.

Chemical Structure

The compound can be represented as follows:

\text{N 5 chloro 2 4 dimethoxyphenyl 2 4 methyl 3 5 dioxo 2H 3H 4H 5H 6H pyridazino 4 5 b 1 4 thiazin 6 yl}acetamide}

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including anticancer properties and enzyme inhibition. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally related to this compound.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that derivatives of similar structures exhibited cytotoxic effects on various human cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds were reported to be below 100 μM .
    • For instance, compounds with naphthyl moieties showed significant activity against colon and breast cancer cell lines .
  • Mechanism of Action :
    • The mechanism of action for related compounds often involves apoptosis induction in cancer cells. This was evidenced by increased phosphatidylserine translocation and changes in mitochondrial membrane potential upon treatment .
    • Morphological changes consistent with apoptotic processes were also noted in treated cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

  • Tyrosine Kinase Inhibition :
    • Similar compounds have been identified as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression. Specifically, inhibitors targeting VEGFR-2 have shown promise in preclinical models .
    • These findings suggest that this compound may also exhibit similar inhibitory effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of such compounds:

Structural FeatureEffect on Activity
Chloro Group Enhances cytotoxicity against cancer cells
Methoxy Substituents Contributes to increased solubility and bioavailability
Pyridazino-Thiazin Moiety Potentially essential for enzyme inhibition

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